molecular formula C23H20N2OS B11466982 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

Cat. No.: B11466982
M. Wt: 372.5 g/mol
InChI Key: IMZXZJLGBYBWPG-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it can inhibit various kinases that regulate cell growth and division, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propionamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide stands out due to its unique combination of the benzothiazole and benzamide moieties, which confer distinct biological activities. Its strong fluorescence properties also make it particularly useful in material science applications .

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

InChI

InChI=1S/C23H20N2OS/c1-3-16-9-12-17(13-10-16)22(26)24-20-14-18(11-8-15(20)2)23-25-19-6-4-5-7-21(19)27-23/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

IMZXZJLGBYBWPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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